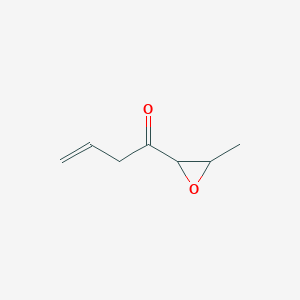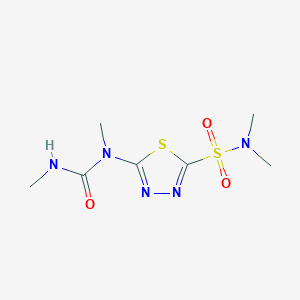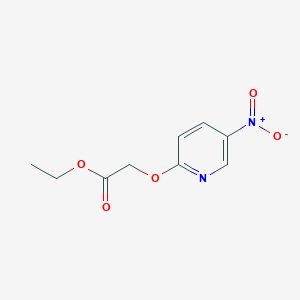
Rhenium tetrabromide oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhenium tetrabromide oxide is a compound formed by the transition metal rhenium Rhenium is known for its ability to form compounds in various oxidation states, and this compound is one of the many interesting compounds of this element
Vorbereitungsmethoden
The preparation of rhenium tetrabromide oxide typically involves the reaction of rhenium with bromine and oxygen under controlled conditions. One common method is the direct combination of rhenium metal with bromine gas in the presence of oxygen at elevated temperatures. This reaction can be represented by the following equation:
[ \text{Re} + 2 \text{Br}_2 + \text{O}_2 \rightarrow \text{ReBr}_4\text{O} ]
Industrial production methods for this compound may involve more complex processes, including the use of catalysts and specific reaction conditions to optimize yield and purity.
Analyse Chemischer Reaktionen
Rhenium tetrabromide oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized further to form higher oxidation state compounds. For example, it can react with strong oxidizing agents like chlorine or fluorine to form rhenium hexafluoride or rhenium hexachloride.
Reduction: This compound can be reduced using reducing agents such as hydrogen gas or sodium borohydride to form lower oxidation state rhenium compounds.
Substitution: this compound can undergo substitution reactions where the bromide ligands are replaced by other ligands such as chloride or iodide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Rhenium tetrabromide oxide has several scientific research applications, particularly in the fields of chemistry, materials science, and catalysis. Some notable applications include:
Catalysis: Rhenium compounds, including this compound, are used as catalysts in various chemical reactions, such as hydrogenation, oxidation, and metathesis reactions.
Materials Science: This compound is studied for its potential use in the development of advanced materials, including high-temperature superconductors and specialized alloys.
Biological and Medical Research: Rhenium compounds are being investigated for their potential use in radiotherapy and imaging due to their unique radioactive properties.
Wirkmechanismus
The mechanism by which rhenium tetrabromide oxide exerts its effects depends on the specific application. In catalysis, for example, the compound may act as an active site for the adsorption and activation of reactants, facilitating the desired chemical transformation. The molecular targets and pathways involved can vary widely depending on the reaction and conditions.
Vergleich Mit ähnlichen Verbindungen
Rhenium tetrabromide oxide can be compared with other rhenium compounds, such as rhenium hexafluoride, rhenium hexachloride, and rhenium dioxide. These compounds share some similarities in terms of their chemical properties and potential applications, but each has unique characteristics that make it suitable for specific uses. For example:
Rhenium hexafluoride: Known for its high reactivity and use in fluorination reactions.
Rhenium hexachloride: Used in various catalytic processes and as a precursor for other rhenium compounds.
Rhenium dioxide: Studied for its potential use in electronic and optical materials.
Eigenschaften
CAS-Nummer |
23601-08-3 |
|---|---|
Molekularformel |
Br4ORe-6 |
Molekulargewicht |
521.82 g/mol |
IUPAC-Name |
oxygen(2-);rhenium;tetrabromide |
InChI |
InChI=1S/4BrH.O.Re/h4*1H;;/q;;;;-2;/p-4 |
InChI-Schlüssel |
ZLBADTWCBQIBHQ-UHFFFAOYSA-J |
Kanonische SMILES |
[O-2].[Br-].[Br-].[Br-].[Br-].[Re] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one](/img/structure/B13833218.png)
![[(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12-diacetyloxy-1,9,11,15,16-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13833220.png)
![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B13833237.png)


![Methyl 4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B13833258.png)

![4-Azatricyclo[5.2.0.0~1,4~]nonane](/img/structure/B13833278.png)





